Ethyl 2-[(cyclohexylcarbonyl)amino]-5-[(2,5-dimethylphenyl)carbamoyl]-4-methylthiophene-3-carboxylate
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Overview
Description
ETHYL 2-CYCLOHEXANEAMIDO-5-[(2,5-DIMETHYLPHENYL)CARBAMOYL]-4-METHYLTHIOPHENE-3-CARBOXYLATE is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene and its substituted derivatives are known for their wide range of applications in medicinal chemistry and material science . This compound, with its unique structure, holds potential for various scientific and industrial applications.
Preparation Methods
The synthesis of ETHYL 2-CYCLOHEXANEAMIDO-5-[(2,5-DIMETHYLPHENYL)CARBAMOYL]-4-METHYLTHIOPHENE-3-CARBOXYLATE involves multiple steps, including the formation of the thiophene ring and subsequent functionalization. One common method for synthesizing thiophene derivatives is through the reaction of enaminones with heteroamines . Industrial production methods may involve the use of advanced catalytic processes to ensure high yield and purity.
Chemical Reactions Analysis
ETHYL 2-CYCLOHEXANEAMIDO-5-[(2,5-DIMETHYLPHENYL)CARBAMOYL]-4-METHYLTHIOPHENE-3-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols or amines.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Coupling Reactions: Suzuki–Miyaura coupling is a common method to form carbon-carbon bonds in thiophene derivatives.
Scientific Research Applications
ETHYL 2-CYCLOHEXANEAMIDO-5-[(2,5-DIMETHYLPHENYL)CARBAMOYL]-4-METHYLTHIOPHENE-3-CARBOXYLATE has several scientific research applications:
Medicinal Chemistry: Thiophene derivatives are known for their therapeutic properties, including anti-inflammatory, anti-cancer, and antimicrobial activities.
Material Science: These compounds are used in the development of organic semiconductors and conductive polymers.
Biological Research: They serve as probes for studying biological processes and as potential drug candidates.
Mechanism of Action
The mechanism of action of ETHYL 2-CYCLOHEXANEAMIDO-5-[(2,5-DIMETHYLPHENYL)CARBAMOYL]-4-METHYLTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets. Thiophene derivatives can modulate various biological pathways, including enzyme inhibition and receptor binding . The exact molecular targets and pathways depend on the specific functional groups present in the compound.
Comparison with Similar Compounds
ETHYL 2-CYCLOHEXANEAMIDO-5-[(2,5-DIMETHYLPHENYL)CARBAMOYL]-4-METHYLTHIOPHENE-3-CARBOXYLATE can be compared with other thiophene derivatives, such as:
Tipepidine: Used as an antitussive agent.
Tioconazole: An antifungal medication.
Dorzolamide: Used to treat glaucoma.
These compounds share the thiophene nucleus but differ in their functional groups and applications, highlighting the versatility and uniqueness of thiophene derivatives.
Properties
Molecular Formula |
C24H30N2O4S |
---|---|
Molecular Weight |
442.6 g/mol |
IUPAC Name |
ethyl 2-(cyclohexanecarbonylamino)-5-[(2,5-dimethylphenyl)carbamoyl]-4-methylthiophene-3-carboxylate |
InChI |
InChI=1S/C24H30N2O4S/c1-5-30-24(29)19-16(4)20(22(28)25-18-13-14(2)11-12-15(18)3)31-23(19)26-21(27)17-9-7-6-8-10-17/h11-13,17H,5-10H2,1-4H3,(H,25,28)(H,26,27) |
InChI Key |
CBBBJPUYQZRWLZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)NC2=C(C=CC(=C2)C)C)NC(=O)C3CCCCC3 |
Origin of Product |
United States |
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